molecular formula C12H14ClNO B12446778 (R)-1-Benzylpyrrolidine-2-carbonyl chloride CAS No. 1260593-63-2

(R)-1-Benzylpyrrolidine-2-carbonyl chloride

Cat. No.: B12446778
CAS No.: 1260593-63-2
M. Wt: 223.70 g/mol
InChI Key: ZDTDYTRIYBAWEZ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-Benzylpyrrolidine-2-carbonyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a carbonyl chloride group

Properties

CAS No.

1260593-63-2

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

(2R)-1-benzylpyrrolidine-2-carbonyl chloride

InChI

InChI=1S/C12H14ClNO/c13-12(15)11-7-4-8-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m1/s1

InChI Key

ZDTDYTRIYBAWEZ-LLVKDONJSA-N

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)Cl

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Benzylpyrrolidine-2-carbonyl chloride typically involves the reaction of ®-1-Benzylpyrrolidine-2-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

(R)1Benzylpyrrolidine2carboxylicacid+SOCl2(R)1Benzylpyrrolidine2carbonylchloride+SO2+HCl(R)-1-Benzylpyrrolidine-2-carboxylic acid + SOCl₂ \rightarrow (R)-1-Benzylpyrrolidine-2-carbonyl chloride + SO₂ + HCl (R)−1−Benzylpyrrolidine−2−carboxylicacid+SOCl2​→(R)−1−Benzylpyrrolidine−2−carbonylchloride+SO2​+HCl

The reaction is usually performed at room temperature, and the product is purified by distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of ®-1-Benzylpyrrolidine-2-carbonyl chloride may involve the use of phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) as chlorinating agents. These methods are preferred due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: ®-1-Benzylpyrrolidine-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form ®-1-Benzylpyrrolidine-2-carboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

    Hydrolysis: Typically carried out in aqueous medium at room temperature.

    Reduction: Requires anhydrous conditions and a strong reducing agent.

Major Products:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Alcohols: Formed by reduction.

Scientific Research Applications

®-1-Benzylpyrrolidine-2-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Benzylpyrrolidine-2-carbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amines, alcohols, and thiols, which are commonly found in biological and chemical systems.

Comparison with Similar Compounds

    (S)-1-Benzylpyrrolidine-2-carbonyl chloride: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    Benzoyl chloride: A simpler acyl chloride with a benzene ring instead of a pyrrolidine ring.

    Acetyl chloride: A smaller acyl chloride with a methyl group instead of a benzyl group.

Uniqueness: ®-1-Benzylpyrrolidine-2-carbonyl chloride is unique due to its chiral nature and the presence of both a benzyl group and a pyrrolidine ring. This combination imparts specific reactivity and selectivity, making it valuable in asymmetric synthesis and chiral drug development.

Biological Activity

(R)-1-Benzylpyrrolidine-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

  • Molecular Formula : C12H14ClN
  • Molecular Weight : 221.70 g/mol
  • IUPAC Name : (R)-1-benzylpyrrolidine-2-carbonyl chloride
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of (R)-1-benzylpyrrolidine-2-carbonyl chloride is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The carbonyl chloride moiety can participate in nucleophilic substitution reactions, potentially leading to the formation of active derivatives that exhibit enhanced biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

Research indicates that (R)-1-benzylpyrrolidine-2-carbonyl chloride exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial and fungal strains, making it a candidate for further development as an antibacterial and antifungal agent .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. It has been observed to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators .

Case Study: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells:

  • Treatment Duration : 24 hours
  • Concentration Range : 10 µM to 100 µM
  • Results : Significant reduction in cell viability was noted at concentrations above 50 µM.

Research Applications

(R)-1-benzylpyrrolidine-2-carbonyl chloride is being explored for various applications:

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting microbial infections and cancer.
  • Synthetic Chemistry : Utilized as a reagent in organic synthesis due to its reactive carbonyl group .
  • Pharmaceutical Development : Investigated for formulation into drug delivery systems owing to its favorable pharmacokinetic properties.

Comparative Analysis with Similar Compounds

The biological activity of (R)-1-benzylpyrrolidine-2-carbonyl chloride can be compared with other related compounds to highlight its unique properties:

CompoundAntimicrobial ActivityAnticancer Activity
(S)-1-Benzylpyrrolidine-2-carbonyl chlorideModerateLow
1-(4-Chlorobenzyl)pyrrolidine-2-carbonyl chlorideHighModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.